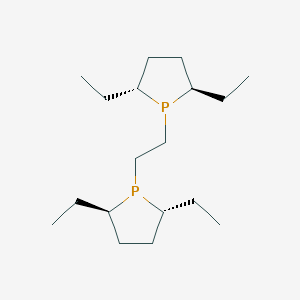
5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester is a synthetic compound that has gained significant attention due to its potential applications in scientific research. This compound has shown promising results in various studies, making it a valuable tool for researchers in the fields of medicine, biochemistry, and pharmacology. In
作用机制
The mechanism of action of 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including phosphodiesterase and cyclic nucleotide phosphodiesterase. This inhibition results in an increase in the levels of cyclic nucleotides, which play important roles in various physiological processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to an increase in the levels of cyclic nucleotides. This increase in cyclic nucleotide levels can have various physiological effects, including the regulation of cell proliferation and apoptosis.
实验室实验的优点和局限性
One of the main advantages of using 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester in lab experiments is its ability to inhibit the activity of certain enzymes, making it a valuable tool for researchers studying enzyme kinetics. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.
未来方向
There are several future directions for the use of 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester in scientific research. One future direction is to investigate its potential applications in the treatment of various diseases, including cancer and cardiovascular disease. Another future direction is to study its effects on different cell types and in different physiological conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
In conclusion, 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester is a synthetic compound that has shown promising results in various scientific studies. Its ability to inhibit the activity of certain enzymes makes it a valuable tool for researchers studying enzyme kinetics. Further research is needed to fully understand its mechanism of action and its potential applications in scientific research.
合成方法
The synthesis of 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester involves a multi-step process. The first step involves the reaction of 2-aminobenzimidazole with phthalic anhydride in the presence of a catalyst. This reaction results in the formation of 5(6)-phthalazinone-2-carboxylic acid. The second step involves the reaction of 5(6)-phthalazinone-2-carboxylic acid with methyl isocyanate in the presence of a catalyst. This reaction results in the formation of 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester.
科学研究应用
5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester has shown potential applications in scientific research. It has been used in various studies to investigate the mechanism of action of different drugs and to study the physiological and biochemical effects of different compounds. This compound has been shown to inhibit the activity of certain enzymes, making it a valuable tool for researchers studying enzyme kinetics. It has also been used to study the effects of different compounds on cell proliferation and apoptosis.
属性
CAS 编号 |
138525-71-0 |
|---|---|
分子式 |
C17H13N5O3 |
分子量 |
335.32 g/mol |
IUPAC 名称 |
methyl N-[6-(4-oxo-3H-phthalazin-1-yl)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C17H13N5O3/c1-25-17(24)20-16-18-12-7-6-9(8-13(12)19-16)14-10-4-2-3-5-11(10)15(23)22-21-14/h2-8H,1H3,(H,22,23)(H2,18,19,20,24) |
InChI 键 |
RUTAYAFBXACDGP-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43 |
规范 SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43 |
其他 CAS 编号 |
138525-71-0 |
同义词 |
5(6)-1(2H)-phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester 5-PBIC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




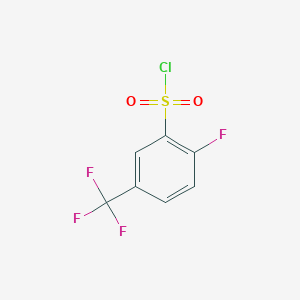
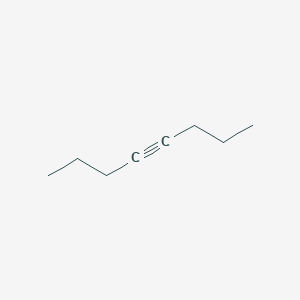
![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)
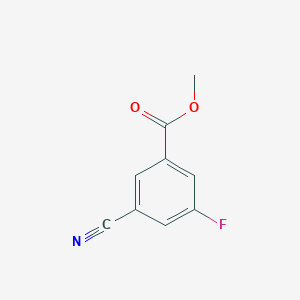


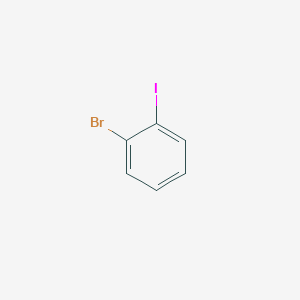
![[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine](/img/structure/B155776.png)


